N-(2,4-dimethoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2,4-Dimethoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalene group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 2,4-dimethoxyphenyl group, which confers distinct electronic and steric properties. This compound is structurally analogous to several pyrazolo-pyrimidine and pyrazolo-pyrazine derivatives reported in the literature, which are often explored for their biological activities, including enzyme inhibition, antimicrobial effects, and applications in molecular imaging .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-32-18-10-11-21(24(14-18)33-2)28-25(31)16-34-26-23-15-22(29-30(23)13-12-27-26)20-9-5-7-17-6-3-4-8-19(17)20/h3-15H,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDSNLRALGQFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Two methoxy groups on the aromatic ring.
- A naphthalenyl moiety linked through a pyrazolo[1,5-a]pyrazin scaffold.
- A sulfanyl group contributing to its reactivity and potential biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNOS |
| Key Functional Groups | Methoxy, Sulfanyl, Pyrazolo |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazolo and sulfanyl groups. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Assay
In vitro assays using the MTT method demonstrated that compounds with similar structures exhibited stronger cytotoxic activity than standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent compounds increased apoptosis markers such as caspase 3/7 activity, indicating a mechanism of action that involves programmed cell death .
Antimicrobial Activity
Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. For example, derivatives were tested against various bacterial strains and showed moderate to significant inhibition of growth, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been investigated extensively. Studies indicate that certain derivatives significantly reduce the expression of inflammatory markers such as iNOS and COX-2 in cellular models. This suggests that this compound may possess similar anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Preliminary investigations suggest that:
- Electron-donating groups (e.g., methoxy) enhance anticancer activity.
- Sulfanyl linkages may improve binding affinity to biological targets.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Strong cytotoxicity in MCF-7 and MDA-MB-231 |
| Antimicrobial | Moderate inhibition against bacterial strains |
| Anti-inflammatory | Significant reduction in iNOS and COX-2 levels |
Scientific Research Applications
The compound N-(2,4-dimethoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article will explore the applications of this compound, focusing on its biological, pharmacological, and chemical properties.
Structure
The molecular structure of this compound includes a dimethoxyphenyl group and a naphthalenyl pyrazole moiety linked by a sulfanyl acetamide. This unique arrangement contributes to its reactivity and interaction with biological targets.
Physical Properties
- Molecular Formula : C₂₁H₂₃N₃O₄S
- Molecular Weight : Approximately 397.49 g/mol
- Appearance : Typically presented as a solid or crystalline powder.
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic effects in various diseases:
- Anticancer Activity : Several studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the pyrazolo[1,5-a]pyrazine moiety is particularly noted for its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory responses, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Biochemical Research
The compound's unique structure allows it to act as a probe in biochemical assays:
- Enzyme Inhibition Studies : It may serve as an inhibitor for certain enzymes involved in metabolic pathways, aiding in the understanding of enzyme kinetics and mechanisms.
- Receptor Binding Studies : The compound could be used to study receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs), which are critical in many physiological processes.
Material Science
In addition to biological applications, this compound can be explored for its properties in material science:
- Polymer Synthesis : The compound may be utilized as a monomer or additive in polymer chemistry, potentially enhancing the properties of polymers used in various applications including electronics and coatings.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined derivatives of pyrazolo[1,5-a]pyrazine and their effects on human cancer cell lines. The results showed that modifications similar to those found in this compound resulted in significant cytotoxicity against breast and lung cancer cells, suggesting potential for development into anticancer agents.
Case Study 2: Anti-inflammatory Effects
Research documented in Phytotherapy Research highlighted the anti-inflammatory effects of compounds containing sulfanyl groups. The study demonstrated that these compounds could reduce inflammation markers in vitro, indicating that this compound might offer similar benefits.
Comparison with Similar Compounds
Naphthalene vs. Aromatic Substitutions
The naphthalen-1-yl group at position 2 enhances lipophilicity compared to simpler phenyl substituents (e.g., 4-chlorophenyl or 4-methoxyphenyl in analogs from and ). Increased lipophilicity may improve membrane permeability but could also affect metabolic stability. For example, the 4-chlorophenyl analog () exhibits moderate bioactivity in preliminary screens, though specific data for the naphthalene variant remain unreported .
Acetamide Side Chain Modifications
The sulfanyl (-S-) linker in the target compound contrasts with oxy (-O-) or methylene (-CH2-) linkers in analogs like 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]oxy}acetamide (). Additionally, the 2,4-dimethoxyphenyl group on the acetamide provides electron-donating effects, differing from electron-withdrawing groups (e.g., nitro in ’s 6b and 6c) that may enhance reactivity or binding affinity to charged residues .
Comparative Data Table
Q & A
Q. What are the common synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclocondensation reactions. For example, a precursor such as 2-chloroacetamide derivatives can react with heterocyclic amines under reflux in ethanol or methanol. Key intermediates like 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-amine are often generated first, followed by sulfanyl group introduction via nucleophilic substitution .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : SHELXL () is widely used for refining crystal structures, especially for resolving sulfanyl and acetamide conformations. Parameters like hydrogen bonding and torsional angles are critical.
- NMR : 1H and 13C NMR identify substitution patterns (e.g., methoxy groups at 2,4-positions and naphthalene integration).
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. Table 1: Example Reaction Conditions for Core Synthesis
| Reagent | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloroacetamide | Ethanol | Reflux | NaHSO4-SiO2 | 65–75 | |
| Hydrazine derivative | Methanol | 80°C | None | 70–80 |
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the sulfanyl group in this compound?
The sulfanyl group is introduced via nucleophilic substitution. Key factors include:
- Solvent polarity : DMF or DMSO enhances nucleophilicity of the thiolate ion.
- Catalysts : Use of NaH or K2CO3 improves deprotonation efficiency.
- Temperature control : Reactions at 50–60°C minimize side-product formation.
Example: Substitution of a 4-chloro intermediate with sodium thiolate in DMF at 60°C achieved >85% yield .
Q. How should discrepancies in crystallographic data (e.g., R-factor anomalies) be addressed during refinement?
- Twinning analysis : Use SHELXL’s TWIN command to detect and model twinned crystals (common in heterocyclic systems).
- Hydrogen bonding validation : Adjust riding H-atom parameters or use restraints for disordered moieties.
- Data-to-parameter ratio : Ensure >10:1 to avoid overfitting. SHELXL’s PART and SIMU instructions help manage anisotropic displacement .
Q. Table 2: SHELXL Refinement Parameters for Crystallographic Discrepancies
| Issue | SHELXL Command | Adjustment Strategy |
|---|---|---|
| Twinning | TWIN | Define twin law (e.g., -h, -k, -l) |
| Disordered groups | PART, SIMU | Split occupancy and apply similarity restraints |
| High R-factor | WGHT | Optimize weighting scheme for residual maps |
Q. What strategies are recommended for structure-activity relationship (SAR) studies on analogous compounds?
- Core modifications : Replace naphthalene with fluorophenyl or chlorophenyl groups to assess π-π stacking effects (see for antitumor activity analogs).
- Sulfanyl vs. sulfonyl : Compare bioactivity to evaluate redox sensitivity.
- Methoxy positional isomerism : Test 2,4- vs. 3,4-dimethoxy substitution on phenyl rings for solubility and target binding .
Q. How can flow chemistry improve the scalability of synthesizing pyrazolo[1,5-a]pyrazine derivatives?
Flow systems enable precise control of reaction parameters (e.g., residence time, temperature). For example:
- Omura-Sharma-Swern oxidation : Continuous flow reduces exothermic risks in diazomethane synthesis ().
- DoE (Design of Experiments) : Optimize variables (e.g., reagent stoichiometry, flow rate) using statistical models to maximize yield and purity .
Methodological Considerations
- Contradiction analysis : Cross-validate NMR and X-ray data when substituent orientations conflict. For example, acetamide conformation in solution (NMR) vs. solid state (X-ray) may differ due to crystal packing .
- Purification challenges : Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for polar byproducts. Recrystallization in ethanol/water mixtures improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
